molecular formula C20H20F3N3O2 B10961580 1-butyl-6-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

1-butyl-6-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B10961580
M. Wt: 391.4 g/mol
InChI Key: YXDPUZGJXVYCNF-UHFFFAOYSA-N
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Description

1-butyl-6-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core, a trifluoromethyl group, and a benzodioxin moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in medicinal chemistry, material science, and other disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-butyl-6-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazolo[3,4-b]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo[3,4-b]pyridine core.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under conditions that promote nucleophilic substitution.

    Attachment of the Benzodioxin Moiety: The benzodioxin moiety can be introduced through a coupling reaction with a suitable benzodioxin derivative, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-butyl-6-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the pyrazolo[3,4-b]pyridine core, resulting in the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Scientific Research Applications

1-butyl-6-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.

    Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential biological activities.

    Industrial Applications: It is explored for use in the synthesis of advanced polymers and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-butyl-6-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound is known to interact with enzymes such as kinases and phosphatases, modulating their activity.

    Pathways Involved: It affects signaling pathways related to cell proliferation, apoptosis, and inflammation, making it a potential candidate for therapeutic development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoromethyl group in This compound imparts unique chemical properties, such as increased lipophilicity and metabolic stability, distinguishing it from other similar compounds.

Properties

Molecular Formula

C20H20F3N3O2

Molecular Weight

391.4 g/mol

IUPAC Name

1-butyl-6-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine

InChI

InChI=1S/C20H20F3N3O2/c1-3-4-7-26-19-18(12(2)25-26)14(20(21,22)23)11-15(24-19)13-5-6-16-17(10-13)28-9-8-27-16/h5-6,10-11H,3-4,7-9H2,1-2H3

InChI Key

YXDPUZGJXVYCNF-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=C(C(=N1)C)C(=CC(=N2)C3=CC4=C(C=C3)OCCO4)C(F)(F)F

Origin of Product

United States

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